molecular formula C8H3BrF3NOS B8089094 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate

Cat. No.: B8089094
M. Wt: 298.08 g/mol
InChI Key: UVFPORQVZLNTIC-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate is an organic compound with the molecular formula C₈H₃BrF₃NOS and a molecular weight of 298.08 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an isothiocyanate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate typically involves the reaction of 2-Bromo-5-(trifluoromethoxy)aniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:

2-Bromo-5-(trifluoromethoxy)aniline+ThiophosgeneThis compound+Hydrogen chloride\text{2-Bromo-5-(trifluoromethoxy)aniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2-Bromo-5-(trifluoromethoxy)aniline+Thiophosgene→this compound+Hydrogen chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Addition reactions: The isothiocyanate group can react with nucleophiles to form thioureas or dithiocarbamates.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Addition reactions: Amines or thiols in the presence of a base such as triethylamine.

    Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenylisothiocyanates.

    Addition reactions: Formation of thioureas or dithiocarbamates.

    Oxidation and reduction: Formation of oxidized or reduced derivatives of the compound.

Scientific Research Applications

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group reacts with amino or thiol groups on proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)phenylisothiocyanate
  • 2-Bromo-5-(trifluoromethoxy)aniline
  • 2-Bromo-5-(trifluoromethoxy)phenylboronic acid

Uniqueness

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate is unique due to the presence of both a trifluoromethoxy group and an isothiocyanate group. The trifluoromethoxy group imparts high lipophilicity and metabolic stability, while the isothiocyanate group provides reactivity towards nucleophiles. This combination makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

1-bromo-2-isothiocyanato-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NOS/c9-6-2-1-5(14-8(10,11)12)3-7(6)13-4-15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFPORQVZLNTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N=C=S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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